2,4,5-Triiodobenzoate

Description

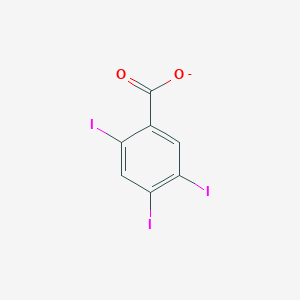

Structure

3D Structure

Properties

Molecular Formula |

C7H2I3O2- |

|---|---|

Molecular Weight |

498.8g/mol |

IUPAC Name |

2,4,5-triiodobenzoate |

InChI |

InChI=1S/C7H3I3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)/p-1 |

InChI Key |

OKIYNVQMLZHZJQ-UHFFFAOYSA-M |

SMILES |

C1=C(C(=CC(=C1I)I)I)C(=O)[O-] |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)I)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,3,5-Triiodobenzoic Acid and its Salts

The synthesis of 2,3,5-triiodobenzoic acid is a challenging process due to the compound's sensitivity and the complexity of the iodination. marketresearchintellect.com However, several established routes have been developed, primarily involving the direct iodination of a benzoic acid precursor.

Direct Iodination Protocols (e.g., Iodine Monochloride mediated iodination)

A common method for synthesizing tri-iodinated benzoic acid derivatives involves electrophilic aromatic substitution using a potent iodinating agent like iodine monochloride (ICl). alibaba.com This process typically starts with a substituted benzoic acid, such as 3-aminobenzoic acid. The reaction is carried out in an acidic aqueous medium, where the iodine monochloride effectively introduces three iodine atoms onto the aromatic ring. For instance, the iodination of 3-aminobenzoic acid with sodium dichloroiodate (NaICl₂) at a controlled temperature of 50–55°C for 24 hours can yield the tri-iodinated product. Subsequent chemical modifications, such as acetylation, can follow the initial iodination.

Oxidative Iodination Approaches (e.g., using Hydrogen Peroxide)

Oxidative iodination offers an alternative pathway, often considered milder and simplifying purification. This method utilizes an oxidizing agent, such as hydrogen peroxide, to facilitate the iodination of the aromatic ring with molecular iodine (I₂). The reaction is typically performed in a solvent like ethanol (B145695) under reflux conditions (around 80°C). For example, 3-aminobenzoic acid can be dissolved in ethanol, followed by the dropwise addition of iodine and 30% hydrogen peroxide. After the reaction, any excess iodine is quenched, commonly with sodium metabisulfite, before filtering and drying the final product. This approach has been noted for producing 2-amino-5-iodobenzoic acid from 2-aminobenzoic acid with high yield and quality, avoiding complex purification or iodine recovery steps. google.com

Neutralization and Salt Formation Procedures (e.g., Sodium Salt formation)

The free acid, 2,3,5-triiodobenzoic acid, has low solubility in water. To enhance its utility in aqueous systems, it is often converted to its salt form, most commonly the sodium salt (sodium 2,3,5-triiodobenzoate). cymitquimica.com This is achieved through a straightforward neutralization reaction. The carboxylic acid group of TIBA is neutralized with a base, such as sodium hydroxide (B78521) (NaOH). A typical procedure involves dissolving TIBA in water and adding a sodium hydroxide solution (e.g., 20% NaOH) until the pH reaches a neutral range of 7–8. The resulting solution is then concentrated to induce crystallization of the sodium salt, which is subsequently filtered and dried.

Advanced Synthesis and Purification Strategies

To meet the demands for high-purity 2,3,5-triiodobenzoate (B372487), particularly for industrial and pharmaceutical applications, advanced synthesis and purification techniques are employed. marketresearchintellect.comalibaba.com

Optimized Purification and Precipitation Techniques (e.g., seeded cooling crystallization, ethanol-water mixtures)

High-purity sodium 2,3,5-triiodobenzoate can be obtained through a process known as seeded cooling crystallization. This technique involves carefully controlling the crystallization process to produce uniform, high-quality crystals. The steps include adjusting the pH of the solution to 3–5 with sodium hydroxide at an elevated temperature (70–95°C) and adding sodium bisulfite to reduce any residual iodine. Crucially, seed crystals are introduced to initiate nucleation, providing a template for crystal growth. scielo.br The solution is then cooled gradually, at a rate of 1.5–5°C per hour, to a final temperature of 15–35°C over a period of 10–30 hours. This controlled cooling promotes the formation of well-defined crystals and minimizes the inclusion of impurities. researchgate.net Washing the resulting crystals can reduce the salt content to less than 0.05%.

Another purification strategy involves the use of ethanol-water mixtures. This solvent system is effective for removing non-polar impurities through recrystallization. alibaba.com Dissolving the crude product in a saturated ethanol solution and then allowing it to cool can yield a purer crystalline product.

Considerations for Industrial-Scale Synthesis (e.g., automated reactor control, pH and temperature regulation, iodine recycling)

Scaling up the synthesis of 2,3,5-triiodobenzoate for industrial production requires precise control over reaction parameters to ensure consistency, yield, and cost-effectiveness. marketresearchintellect.com Automated reactors are often employed to maintain tight control over temperature and pH. During the iodination process, the temperature is typically maintained between 50–80°C to prevent decomposition, and the pH is regulated within a narrow range of 2.0–3.5.

Continuous reactors can be used for more precise temperature control during halogenation reactions. To improve the economic viability of the process, recycling of iodine-rich filtrates is a key consideration, reducing raw material costs. nih.gov

Emerging Synthetic Methodologies

The synthesis of 2,4,5-triiodobenzoate and its precursors has evolved, with modern techniques offering improvements in efficiency, yield, and environmental impact over classical methods.

Decarboxylative iodination represents a significant strategy for the formation of aryl iodides from readily available benzoic acids. This transformation is particularly valuable as aryl iodides are key building blocks in organic synthesis, often used in cross-coupling reactions. nih.gov Research has demonstrated a transition-metal-free method for decarboxylative iodination using elemental iodine (I₂). nih.gov This approach is noted for its cost-effectiveness and scalability. nih.gov

Mechanistic studies suggest that this type of reaction may not follow a traditional radical pathway, such as that seen in Hunsdiecker-type reactions. nih.gov Instead, a concerted decarboxylation-iodination pathway has been proposed. nih.gov While direct application to 2,4,5-triiodobenzoic acid is not extensively detailed, the ipso-iododecarboxylation of ortho-diiodobenzoic acids has been reported as a key step in a two-step synthesis of 1,2,3-triiodoarenes. lookchem.com This suggests the potential of decarboxylative methods in the synthesis of polyiodinated aromatic compounds. The general applicability of these methods holds promise for synthesizing specifically substituted iodobenzoates from their corresponding carboxylic acid precursors.

Microwave-assisted synthesis has become a prominent tool in organic chemistry for its ability to significantly reduce reaction times and often improve product yields compared to conventional heating methods. nih.gov This technique has been successfully applied to a wide range of reactions, including the synthesis of various heterocyclic compounds and other complex organic molecules. nih.govasianpubs.orgbeilstein-journals.orgsioc-journal.cnjetir.org

In the context of related structures, microwave irradiation has been employed for the synthesis of 2-substituted-4,5-diarylimidazoles from benzoin (B196080) carboxylate derivatives under solvent-free conditions, highlighting its efficiency and environmentally friendly nature. sioc-journal.cn Another study details the microwave-assisted cyclization of 4-thioamidobutanols to produce tetrahydro-1,3-thiazepines, achieving good to excellent yields in very short reaction times. beilstein-journals.org While specific reports on the microwave-assisted synthesis of this compound are not prevalent, the successful application of this technology to the synthesis of other substituted aromatic and heterocyclic compounds suggests its potential for enhancing the synthesis of iodinated benzoates and their derivatives. nih.govjetir.org The key advantages of this method are summarized in the table below.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours beilstein-journals.orgjetir.org |

| Energy Efficiency | Lower | Higher (direct heating of reactants) |

| Yield | Often lower to moderate | Often higher nih.gov |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times |

| Environmental Impact | Higher solvent usage | Often possible under solvent-free conditions sioc-journal.cnjetir.org |

Derivatization Strategies for Functionalization and Analog Generation

The this compound scaffold can be chemically modified through various derivatization strategies to generate a diverse range of functionalized analogs. These modifications primarily target the carboxylic acid group or substituents on the aromatic ring.

The carboxylic acid group of triiodobenzoic acids is readily converted into esters through reactions with various alcohols, typically under acidic conditions. evitachem.comevitachem.com This esterification is a fundamental strategy for creating derivatives with altered properties, such as solubility. For instance, the synthesis of octan-2-yl 2,3,5-triiodobenzoate involves the reaction of 2,3,5-triiodobenzoic acid with octan-2-ol in the presence of an acid catalyst like sulfuric acid, often heated under reflux. evitachem.com

The generation of lower-alkyl esters, such as methyl or ethyl esters, is also a common practice. google.comgoogle.com These esters can serve as intermediates for further functionalization. For example, ethyl 3-amino-5-hydroxy-2,4,6-triiodobenzoate can be synthesized and subsequently used to produce other derivatives. google.com The esterification can also be part of a multi-step synthesis. In one route, an ester of 3,5-diaminobenzoic acid is first iodinated and then subjected to further modifications. google.com The resulting esters can be hydrolyzed back to the free carboxylic acid if needed. evitachem.com

| Ester Derivative | Starting Materials | Key Reaction |

| Octan-2-yl 2,3,5-triiodobenzoate | 2,3,5-triiodobenzoic acid, octan-2-ol | Acid-catalyzed condensation evitachem.com |

| Ethyl 3-acetamido-5-acetoxy-2,4,6-triiodobenzoate | Ethyl 3-amino-5-hydroxy-2,4,6-triiodobenzoate, acetic anhydride (B1165640) | Acylation/Esterification google.com |

| Methyl 3,4,5-Triiodobenzoate | ortho-diiodo-substituted benzoic acid | ipso-Iododecarboxylation lookchem.com |

| Ethyl-3,5-bis(acetylamino)-2,4,6-triiodobenzoate | Sodium diatrizoate, 6-bromohexanoate | Condensation nih.gov |

Amide derivatives of triiodobenzoic acid are commonly synthesized through acylation reactions. This involves reacting an amine functional group on the triiodobenzoic acid core with an acylating agent, or reacting the carboxylic acid function with an amine. google.comjetir.org A prominent example is the synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid), a well-known X-ray contrast agent. nih.gov This synthesis involves the acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid. google.com The acylation is typically carried out using an acid anhydride (e.g., acetic anhydride) or an acid halide (e.g., acetyl chloride). google.comgoogle.comsmolecule.com

The reaction conditions for acylation can be catalyzed by strong acids like sulfuric or perchloric acid. google.com The process converts primary amino groups into secondary amides (acetamido groups in the case of acetylation). This transformation is crucial for modifying the biological properties of the molecule. The formation of the amide bond, also known as a peptide bond in the context of proteins, is a condensation reaction where a molecule of water is eliminated. jetir.org

Beyond esterification and amidation, other functional group transformations are employed to generate diverse analogs. N-alkylation of the amide nitrogens in diacylamino-triiodobenzoic acid derivatives is a key strategy to produce further variations. google.com This can be achieved by reacting the diacylamino compound with alkylating agents like dialkyl sulfates or alkyl halides. google.com However, controlling the degree of alkylation to achieve mono-alkylation versus di-alkylation can be challenging and may require a subsequent separation step. google.com An alternative approach involves the N-alkylation of an ester derivative, followed by hydrolysis to yield the free acid. google.com The "borrowing hydrogen" pathway, often catalyzed by transition metals like ruthenium or iridium, represents a modern, atom-economical method for the N-alkylation of amines and amides using alcohols as the alkylating agents. d-nb.infonih.gov

Other important functional group transformations include:

Reduction: Nitro groups on the benzoic acid ring can be reduced to amino groups, which can then be subjected to diazotization or acylation. evitachem.comgoogle.com

Substitution: The iodine atoms on the aromatic ring can potentially be replaced through nucleophilic substitution reactions, opening pathways to a wider array of derivatives. smolecule.comnih.gov

These derivatization strategies allow for the fine-tuning of the physicochemical and biological properties of the this compound core structure, enabling the generation of a library of analogs for various scientific applications.

Synthesis of Specialized Triiodobenzoate Conjugates (e.g., cholecalciferoyl 2,3,5-triiodobenzoate)

The synthesis of specialized conjugates, such as cholecalciferoyl 2,3,5-triiodobenzoate, involves the chemical linkage of a triiodobenzoate molecule to another chemical entity, in this case, cholecalciferol (Vitamin D3). This process results in a new molecule with combined or enhanced properties.

Research Findings:

The synthesis of cholecalciferoyl 2,3,5-triiodobenzoate is achieved through an esterification reaction. researchgate.netresearchgate.net This method involves the reaction of 2,3,5-triiodobenzoic acid with cholecalciferol. The reaction is facilitated by the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, carried out in a dichloromethane (B109758) (DCM) solvent. researchgate.net DCC is a widely used reagent for the synthesis of esters from carboxylic acids and alcohols.

The general scheme for this synthesis is the formation of an ester bond between the carboxyl group of the triiodobenzoic acid and the hydroxyl group of cholecalciferol. This type of conjugation is a common strategy to create lipophilic derivatives of compounds for specific delivery or imaging applications. researchgate.netresearchgate.net The resulting ester, cholecalciferoyl 2,3,5-triiodobenzoate, is a more complex molecule designed for specific applications, such as its formulation into nano-emulsions for potential use as an X-ray contrast agent. researchgate.netresearchgate.net

Table 1: Reagents for the Synthesis of Cholecalciferoyl 2,3,5-triiodobenzoate

| Reactant/Reagent | Chemical Formula | Role |

|---|---|---|

| 2,3,5-Triiodobenzoic Acid | C₇H₃I₃O₂ | Starting Material |

| Cholecalciferol (Vitamin D3) | C₂₇H₄₄O | Starting Material |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Coupling Agent |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | Catalyst |

Synthesis of Related Triiodobenzoic Acid Derivatives (e.g., 3,5-diamino-2,4,6-triiodobenzoic acid and 3-(acetylamino)-5-amino-2,4,6-triiodobenzoic acid)

The synthesis of derivatives of triiodobenzoic acid, such as those with amino and acetylamino functional groups, is crucial for the development of various pharmaceutical compounds, particularly iodinated contrast media.

Research Findings:

Synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid:

This compound is a key intermediate in the synthesis of more complex iodinated agents like diatrizoic acid. researchgate.net The primary method for its synthesis is the iodination of 3,5-diaminobenzoic acid. researchgate.net

Several synthetic routes have been reported:

Iodination with Iodine Monochloride (ICl): 3,5-diaminobenzoic acid is reacted with iodine monochloride under acidic conditions to yield the triiodinated product. researchgate.net

Iodination with NaICl₂: A solution of 5.0 M sodium dichloroiodate (NaICl₂) is added slowly to a heated aqueous solution of 3,5-diaminobenzoic acid. The reaction is stirred for an extended period, typically around 24 hours, to ensure complete iodination.

Iodination with Hydrogen Peroxide and Potassium Iodide: In this method, 3,5-diaminobenzoic acid is dissolved in water with sulfuric acid. Potassium iodide (KI) is added, and then a 30% hydrogen peroxide (H₂O₂) solution is added dropwise. The reaction mixture is heated to drive the reaction to completion. researchgate.net

Solid-Phase Synthesis: A method utilizing a solid support has also been developed. 3,5-diaminobenzoic acid is first bonded to a hydroxymethyl resin. This resin-bound substrate is then subjected to iodination using iodine monochloride in the presence of triethylamine (B128534) as an acid scavenger. google.com

Despite its importance as an intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid itself is considered too unstable for direct use as an X-ray contrast agent.

Synthesis of 3-(acetylamino)-5-amino-2,4,6-triiodobenzoic acid:

This compound, also known as Diatrizoic Acid Related Compound A, is an important impurity marker and a synthetic precursor. marketresearchintellect.com Its synthesis requires careful control to achieve the selective acetylation of one of the two amino groups.

A key synthetic strategy involves starting with a precursor that allows for differential reactivity of the amino groups. One reported method provides for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid substantially free from diiodinated contaminants. This is achieved by the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system that contains a stabilized excess of iodine chloride (ICl). A variation of this approach uses 3,5-diacetamidobenzoic acid as the starting material. Under acidic conditions, one of the acetamido groups is hydrolyzed to an amino group, which is then immediately and selectively iodinated by the excess reagent, leading to the desired triiodinated product that precipitates from the solution.

This derivative can be further modified, for example, through N-alkylation, to produce other contrast agents like metrizoic acid.

Table 2: Key Synthetic Intermediates and Products

| Compound Name | Molecular Formula | Starting Material(s) | Key Reagents |

|---|---|---|---|

| 3,5-diamino-2,4,6-triiodobenzoic acid | C₇H₅I₃N₂O₂ | 3,5-diaminobenzoic acid | ICl or NaICl₂ or KI/H₂O₂ |

This compound: Unraveling Its Impact on Plant Systems

Molecular Mechanisms and Biological Interactions in Experimental Systems

Biochemical and Molecular Interactions in Non-Plant Model Systems

Specific protein binding studies for this compound, particularly concerning its interaction with Human Serum Albumin (HSA) and binding at Sudlow Site I, are not described in the available research. Studies on other triiodobenzoate isomers have shown binding to HSA, but this data cannot be directly extrapolated to the 2,4,5-isomer due to the precise structural requirements for ligand-protein interactions.

Detailed studies on the metabolism of this compound via deiodination in animal models have not been identified. The metabolic fate of related iodinated compounds, such as the X-ray contrast agent diatrizoate, involves excretion primarily unchanged in urine, with minimal metabolism. drugbank.com While deiodination is a known metabolic pathway for thyroid hormones and some other iodinated organic compounds, specific research tracking the deiodination products of this compound is lacking.

While information on this compound is limited, extensive research exists on related triiodobenzoate derivatives that are relevant to purity control in pharmaceutical products. Specifically, 3-amino-5-acetamido-2,4,6-triiodobenzoate and 3,5-diamino-2,4,6-triiodobenzoate have been studied as metabolites and potential impurities of the widely used X-ray contrast agent diatrizoate (3,5-diacetamido-2,4,6-triiodobenzoate). nih.govnih.gov

These compounds arise from the partial deacetylation of diatrizoate by liver microsomes. nih.govsmolecule.com Their presence is a concern due to observed mutagenicity and cytotoxicity, necessitating strict purity control of diatrizoate preparations. nih.govresearchgate.net Research shows that 3-amino-5-acetamido-2,4,6-triiodobenzoate has been detected in human urine following the administration of diatrizoate, whereas the 3,5-diamino derivative was not. nih.gov In rabbit models, both compounds were formed, and about 1% of the administered dose was retained in the body for several days. nih.gov The development of analytical methods, such as liquid chromatography, is crucial for separating diatrizoate from these and other impurities like diiodo-diacetamidobenzoic acid. researchgate.netresearchgate.net

Table 1: Key Triiodobenzoate Derivatives Studied as Impurities/Metabolites

| Compound Name | Parent Compound | Formation Mechanism | Significance |

|---|---|---|---|

| 3-amino-5-acetamido-2,4,6-triiodobenzoate | Diatrizoate | Partial deacetylation by liver microsomes | Potential mutagenicity and cytotoxicity; impurity in pharmaceutical preparations. nih.gov |

Emerging Research on Antibacterial Properties

Emerging research indicates that various iodinated compounds and benzoic acid derivatives possess antimicrobial potential. nih.gov While studies focusing specifically on the antibacterial properties of this compound are not prominent, research into related compounds provides a basis for potential activity. The antimicrobial action of iodine-containing compounds often relates to the release of free iodine, which can penetrate microbial plasma membranes and disrupt proteins. nih.gov

Although direct evidence for this compound is wanting, other triiodobenzoate derivatives have demonstrated antibacterial effects. For instance, a synthesized derivative, sodium 3-N-acetylamino-2,4,6-triiodobenzoate, showed activity against Pseudomonas aeruginosa and Shigella flexneri. This suggests that the triiodobenzoate scaffold could be a basis for developing new antimicrobial agents, though further investigation is required to determine the specific activity of the 2,4,5-isomer.

Environmental Fate and Degradation Pathways in Model Systems

Abiotic Transformation Processes

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily through reactions with light (photolysis) and atmospheric oxidants.

Photolytic degradation is a key abiotic process for many aromatic compounds exposed to sunlight. For halogenated benzoic acids, the primary mechanism of direct photolysis involves the cleavage of the carbon-halogen bond upon absorption of ultraviolet (UV) radiation. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making iodinated compounds particularly susceptible to photodegradation.

When 2,4,5-Triiodobenzoate is exposed to environmentally relevant UV radiation (such as UVB, with wavelengths from 280-315 nm), it is anticipated to undergo sequential reductive deiodination. The initial step involves the cleavage of a carbon-iodine bond to form a diiodobenzoic acid radical and an iodine radical. This highly reactive aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form a more stable diiodobenzoic acid molecule. This process can continue, leading to the formation of monoiodobenzoic acid and eventually benzoic acid, although the rate of each successive deiodination step may vary.

Table 1: Postulated Photolytic Degradation Products of this compound

| Parent Compound | Primary Transformation Product(s) | Secondary Transformation Product(s) |

| This compound | 2,4-Diiodobenzoic acid | 2-Iodobenzoic acid |

| 2,5-Diiodobenzoic acid | 4-Iodobenzoic acid | |

| 4,5-Diiodobenzoic acid | Benzoic acid |

Note: The relative abundance of di- and mono-iodinated isomers would depend on the relative stability of the carbon-iodine bonds at each position on the aromatic ring.

Once in the atmosphere, the fate of gas-phase organic compounds is predominantly controlled by their reaction with hydroxyl radicals (•OH), often referred to as the "detergent" of the troposphere. defra.gov.uknih.gov For aromatic compounds like this compound, the reaction with •OH radicals is expected to be the principal atmospheric loss process. nih.gov

The reaction mechanism likely involves the electrophilic addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then react further, leading to ring-opening or the formation of hydroxylated and deiodinated products. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. While specific kinetic data for this compound is not available, data for other aromatic compounds suggest this reaction would be relatively fast. The atmospheric lifetime (τ) can be estimated if the reaction rate constant (kOH) is known, based on the average global tropospheric concentration of •OH radicals.

Table 2: Estimated Atmospheric Lifetime based on Analogous Compounds

| Compound | kOH (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ) |

| Benzene | 1.2 x 10⁻¹² | ~9 days |

| Chlorobenzene | 5.7 x 10⁻¹³ | ~20 days |

| This compound | Not Determined | Expected to be on the order of days to weeks |

Note: The presence of multiple iodine substituents may influence the reaction rate constant compared to simpler aromatic compounds.

Biotic Transformation and Metabolite Formation

Biotic degradation, mediated by microorganisms, is a crucial pathway for the breakdown of persistent organic pollutants in soil and water.

Cometabolism by Trametes versicolor

White-rot fungi, such as Trametes versicolor, are known for their ability to degrade a wide array of recalcitrant organic pollutants, including various halogenated aromatic compounds. nih.govlu.lvsigmaaldrich.com This capability stems from their powerful, non-specific extracellular ligninolytic enzymes and intracellular enzyme systems, such as cytochrome P450 monooxygenases. researchgate.netnih.gov

It is hypothesized that Trametes versicolor can degrade this compound via a cometabolic process. In this scenario, the fungus, while growing on a primary carbon source (e.g., cellulose (B213188) or glucose), produces enzymes that fortuitously transform the triiodobenzoate molecule. The degradation is likely initiated by an intracellular cytochrome P450-mediated reaction, which can catalyze oxidative deiodination, replacing an iodine atom with a hydroxyl group. nih.gov This initial step makes the aromatic ring more susceptible to further enzymatic attack and eventual ring cleavage.

Reductive Deiodination

Under anaerobic conditions, such as those found in saturated soils, sediments, and sludge, reductive dehalogenation is a primary degradation pathway for aryl halides. mdpi.comresearchgate.net Studies on other halogenated benzoates have shown that iodo- and bromo-substituents are more readily removed than chloro- or fluoro-substituents by anaerobic microbial consortia. mdpi.com The process involves the sequential removal of iodine atoms, which are replaced by hydrogen atoms, with the halogen serving as an electron acceptor. This biotransformation reduces the toxicity and persistence of the parent compound, yielding less halogenated intermediates.

Table 3: Anticipated Microbial Degradation Pathways and Key Metabolites

| Condition | Organism/Community | Key Enzymatic Process | Primary Metabolite(s) |

| Aerobic (Cometabolism) | Trametes versicolor | Cytochrome P450 Monooxygenase | Hydroxylated di-iodobenzoic acids |

| Anaerobic | Mixed microbial consortia | Reductive Dehalogenase | Diiodobenzoic acids, Monoiodobenzoic acid, Benzoic acid |

Anaerobic environments rich in microbial activity, such as the rumen of cattle, represent potent systems for the biotransformation of xenobiotics. plos.orgfrontiersin.orgfrontiersin.orgasm.org The highly reducing conditions and dense, diverse microbial population, including bacteria and archaea, can rapidly degrade complex organic molecules, including aromatic and halogenated compounds. plos.orgfrontiersin.org

A persistence study using ruminal fluid as a model anaerobic system would provide insight into the potential for rapid degradation of this compound. In such an experiment, the compound would be incubated with fresh, anaerobic rumen fluid. Given the known ability of rumen microbiota to degrade nitroaromatics and other complex substrates, it is expected that this compound would be rapidly biotransformed. plos.org The primary mechanism would likely be reductive deiodination, leading to a short half-life in this environment.

Table 4: Hypothetical Degradation of this compound in Ruminal Fluid

| Incubation Time (hours) | Expected % of Parent Compound Remaining | Key Transformation Products Detected |

| 0 | 100% | - |

| 4 | < 50% | Diiodobenzoic acids |

| 8 | < 10% | Di- and Monoiodobenzoic acids |

| 24 | Not Detectable | Benzoic acid |

Experimental Methodologies for Environmental Fate Assessment

Assessing the environmental fate of this compound requires a multi-faceted experimental approach using well-defined model systems and sensitive analytical techniques.

Photolysis: Aqueous solutions of the compound are exposed to a light source simulating the solar spectrum, with dark controls to differentiate between photolytic and other abiotic losses.

Aerobic Biodegradation: The compound is incubated with soil or water/sediment systems with a healthy population of aerobic microorganisms and sufficient oxygen.

Anaerobic Biodegradation: The compound is incubated in oxygen-depleted systems, such as flooded soil, sediment, or anaerobic digester sludge.

To identify and quantify the parent compound and its transformation products, a robust analytical methodology is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating non-volatile, water-soluble compounds like benzoic acid derivatives. ekb.egthaiscience.info

Detection: A Diode-Array Detector (DAD) can be used for initial detection and quantification, providing spectral information to aid in preliminary identification. thaiscience.info For definitive structural elucidation and confirmation of metabolites, coupling the HPLC system to a Mass Spectrometer (LC-MS) or Tandem Mass Spectrometer (LC-MS/MS) is necessary. researchgate.net

Sample Preparation: Samples from the experimental systems (water, soil extracts) typically require a sample preparation step, such as solid-phase extraction (SPE), to remove interfering matrix components and concentrate the analytes before injection into the HPLC system. ekb.eg

For a comprehensive fate assessment, particularly to determine the extent of mineralization (complete degradation to CO₂), studies are often conducted using a ¹⁴C-radiolabeled version of the test compound. This allows for the creation of a complete mass balance, tracking the distribution of the radiolabel into parent compound, metabolites, non-extractable residues (bound to soil/sediment), and CO₂.

Analytical Techniques for Residue Detection and Quantification in Environmental Matrices

The detection and quantification of this compound (also known as 2,3,5-Triiodobenzoic acid or TIBA) residues in environmental matrices such as soil, water, and plant tissues are crucial for monitoring its environmental fate and ensuring regulatory compliance. Various sophisticated analytical techniques have been developed for this purpose, primarily centered around chromatographic methods coupled with sensitive detectors.

Gas Chromatography (GC) has been a prominent technique for the analysis of this compound. Due to the low volatility of the acidic form of the compound, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis. This often involves methylation to form the methyl ester of this compound. Following derivatization, an electron capture detector (ECD) is commonly employed for detection due to its high sensitivity to halogenated compounds like iodinated molecules.

Sample preparation for GC analysis is a critical step to isolate the analyte from complex environmental matrices and minimize interference. A general workflow includes:

Extraction: The initial step involves extracting the this compound residue from the sample matrix. For solid samples like soil or plant material, this is often achieved using an organic solvent.

Clean-up: The crude extract is then purified to remove co-extracted interfering substances. Solid-phase extraction (SPE) is a widely used clean-up technique.

Derivatization: The purified extract is then derivatized to enhance the volatility of the analyte for GC analysis.

Analysis: The derivatized sample is injected into the GC system for separation and quantification.

A study detailing the determination of 2,3,5-triiodobenzoic acid in vegetables utilized a gas chromatography method with an electron capture detector. The sample preparation involved acidification, extraction with methylene (B1212753) dichloride, methylation with trimethylsilyl (B98337) diazomethane, and a clean-up step using a Florisil solid-phase extraction cartridge. This method demonstrated good sensitivity with a limit of detection of 0.001 mg/kg. The recoveries in various vegetable matrices ranged from 70.0% to 95.7%, indicating the method's reliability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly specific technique for the determination of this compound residues. A significant advantage of LC-MS/MS is that it often does not require a derivatization step, which simplifies the sample preparation process and reduces the potential for analytical errors.

The sample preparation for LC-MS/MS analysis typically involves a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction method or a modified version thereof. This approach has been successfully applied for the simultaneous determination of multiple plant growth regulators, including 2,3,5-triiodobenzoic acid, in food matrices like grapes. In such methods, the sample is first extracted with an organic solvent, followed by a clean-up step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS. The high selectivity and sensitivity of tandem mass spectrometry allow for accurate quantification of the target analyte even at low concentrations.

For instance, a multi-residue method developed for 24 plant growth regulators in grapes, including 2,3,5-triiodobenzoic acid, utilized a modified QuEChERS extraction followed by LC-MS/MS analysis. This method achieved a limit of quantification ranging from 0.1 to 5 ng/mL for the various compounds. The recoveries for 2,3,5-triiodobenzoic acid and other analytes were generally within the acceptable range of 70-120%, with relative standard deviations below 20%, demonstrating the accuracy and precision of the method.

The following table summarizes the key aspects of the analytical techniques used for this compound residue analysis.

Interactive Data Table: Analytical Techniques for this compound Residue Analysis

| Analytical Technique | Sample Matrix | Sample Preparation Highlights | Detector | Limit of Quantification (LOQ) / Detection (LOD) |

|---|---|---|---|---|

| Gas Chromatography (GC) | Vegetables | Acidification, Dichloromethane (B109758) Extraction, Methylation, Florisil SPE Clean-up | Electron Capture Detector (ECD) | LOD: 0.001 mg/kg |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Grapes | Modified QuEChERS (Extraction with organic solvent, dSPE clean-up) | Tandem Mass Spectrometer (MS/MS) | 0.1 - 5 ng/mL (for a suite of plant growth regulators) |

Assessment of Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical substance is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration of the substance in the organism than in the water. The bioconcentration factor (BCF) is a key parameter used to assess this potential and is defined as the ratio of the chemical concentration in the organism to the chemical concentration in the water at a steady state. A high BCF value suggests that the substance is likely to accumulate in aquatic life, potentially leading to adverse effects and biomagnification through the food web.

Despite a thorough review of the available scientific literature, no specific studies or empirical data on the bioconcentration of this compound in any aquatic organisms were identified. Consequently, there are no reported Bioconcentration Factor (BCF) values for this compound in fish, invertebrates, or other aquatic species.

The assessment of bioconcentration potential for chemical substances is a critical component of environmental risk assessment. Regulatory frameworks often utilize BCF values to classify the bioaccumulative properties of chemicals. For instance, a BCF value greater than 2,000 is often considered indicative of a bioaccumulative (B) substance, while a BCF greater than 5,000 may classify a substance as very bioaccumulative (vB).

In the absence of experimental data for this compound, its bioconcentration potential cannot be definitively characterized. Further research, including laboratory studies following standardized guidelines such as the OECD Test Guideline 305 (Fish Bioconcentration: Flow-through and Semi-Static Methods), would be necessary to determine the BCF of this compound and accurately assess its potential for accumulation in aquatic ecosystems. Such studies would involve exposing fish to a constant concentration of the chemical in water and measuring its concentration in the fish tissue over time until a steady state is reached.

Without such data, any assessment of the aquatic risk posed by this compound regarding bioaccumulation remains speculative.

Analytical Methodologies and Quality Assurance in Research

Purity Profiling and Impurity Identification in Synthetic Products

A comprehensive purity profile is essential for ensuring the quality of synthetic 2,4,5-Triiodobenzoate. This involves developing strategies to detect, identify, and quantify any byproducts or unreacted starting materials that may be present in the final product.

The synthesis of this compound, like many multi-step organic syntheses, can lead to the formation of various byproducts. The primary strategy for their detection and quantification relies on high-resolution separation techniques, mainly HPLC.

During the iodination of the benzoic acid precursor, incomplete reactions are a common source of impurities. This can result in the formation of mono-iodinated and di-iodinated benzoic acid species. For example, if the starting material is not fully substituted, byproducts such as 2,4-diiodobenzoic acid, 2,5-diiodobenzoic acid, or various mono-iodobenzoic acids could be present.

To detect these, a robust HPLC method, as described in section 5.1.2, is developed. The method must be capable of separating these closely related structures from the main this compound peak. Once separated, quantification is typically performed using a UV detector by comparing the peak area of the impurity to that of a reference standard of known concentration. If a standard for a specific impurity is not available, its concentration can be estimated using the peak area of the main compound and assuming a similar response factor.

LC-MS is an invaluable tool for identifying unknown impurity peaks detected by HPLC. The mass spectrometer provides the molecular weight of the impurity, and its fragmentation pattern can give structural clues, aiding in the identification of the byproduct. veeprho.com

Table 2: Potential Byproducts in this compound Synthesis

| Impurity Type | Potential Compound Name | Rationale for Presence | Analytical Method |

|---|---|---|---|

| Under-iodinated Species | 2,4-Diiodobenzoic Acid | Incomplete iodination reaction | HPLC, LC-MS |

| Under-iodinated Species | 2,5-Diiodobenzoic Acid | Incomplete iodination reaction | HPLC, LC-MS |

| Under-iodinated Species | 4,5-Diiodobenzoic Acid | Incomplete iodination reaction | HPLC, LC-MS |

| Isomeric Impurity | 2,3,5-Triiodobenzoic Acid | Non-regioselective iodination | HPLC, LC-MS |

In the synthesis of complex iodinated molecules, such as the X-ray contrast agent diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), precursors and related iodinated benzoic acids often serve as critical impurity markers. nih.govquickcompany.in Impurities in the final active pharmaceutical ingredient (API) can arise from the starting materials or from side reactions during the synthesis. veeprho.com

For example, the synthesis of diatrizoic acid involves the complete iodination of 3,5-diaminobenzoic acid, followed by acetylation. quickcompany.insmolecule.com An important process-related impurity is 5-acetamido-3-amino-2,4,6-triiodobenzoic acid, which is listed in the European Pharmacopoeia as "Diatrizoic acid impurity A". medchemexpress.comcymitquimica.com This impurity is a marker for incomplete acetylation. Similarly, incompletely iodinated species, such as di-iodinated diacetamidobenzoic acids, are also monitored as key impurities. nih.gov

While this compound itself is not a direct precursor to diatrizoic acid, the principle is directly applicable. If a synthetic route to another complex molecule were to utilize this compound as a starting material or intermediate, then it would be considered a critical process-related impurity to be monitored in the final product. Regulatory guidelines require that such impurities be identified, quantified, and controlled within strict limits to ensure the safety and efficacy of the final compound. veeprho.com Therefore, the analytical methods developed for this compound are essential not only for its own quality control but also for its potential role as an impurity marker in other synthetic preparations.

Advanced Analytical Techniques in Structural Elucidation (e.g., Crystallography)

In the context of this compound and its parent acid, 2,4,5-triiodobenzoic acid, X-ray crystallography offers unambiguous structural verification. The process involves irradiating a single, high-quality crystal of the material with a focused X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, and from this, the precise location of each atom is determined. rpicorp.com

Research has been conducted on the crystal structure of co-crystals involving 2,3,5-triiodobenzoic acid, an isomer of the title compound. For instance, the co-crystal of 2-amino-4,6-dimethylpyrimidin-1-ium 2,3,5-triiodobenzoate (B372487) with 2,3,5-triiodobenzoic acid was analyzed, revealing a monoclinic crystal system with the space group P 2₁/c. iucr.org The study highlighted the role of various intermolecular interactions, including hydrogen bonds and halogen interactions (I⋯O and I⋯I), in the formation of the crystal lattice. iucr.org Such interactions are fundamental in dictating the packing of molecules in the solid state.

The presence of heavy atoms like iodine in the structure of triiodobenzoate derivatives is advantageous for crystallographic analysis. These atoms scatter X-rays more strongly, which can simplify the process of solving the crystal structure.

Crystallographic data for a co-crystal containing 2,3,5-triiodobenzoic acid has been reported and is detailed in the table below. iucr.org Furthermore, the Crystallography Open Database (COD) contains an entry for a crystal structure of 2,3,5-Triiodobenzoic acid, indicating that the pure compound has also been successfully characterized by crystallographic methods. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀N₃⁺·C₇H₂I₃O₂⁻·C₇H₃I₃O₂ |

| Formula Weight (g/mol) | 1122.75 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 9.4654 (2) |

| b (Å) | 9.6683 (2) |

| c (Å) | 31.1553 (5) |

| β (°) | 90.366 (1) |

| Volume (ų) | 2851.10 (10) |

| Z | 4 |

Applications in Advanced Materials and Chemical Sciences

Development of Radiopaque Polymers and Nanoparticles

The primary application of 2,4,5-triiodobenzoate in materials science is in the creation of radiopaque materials, which are substances that are opaque to X-rays. This property is critical for medical imaging devices and implants. The high atomic number of iodine atoms in the triiodobenzoate moiety effectively attenuates X-rays, making polymers and nanoparticles containing this compound visible in medical scans.

Synthesis of Iodinated Monomers (e.g., 2-methacryloyloxyethyl(2,3,5-triiodobenzoate))

To integrate the this compound structure into a polymer, it is first converted into a polymerizable monomer. A widely used example is 2-methacryloyloxyethyl(2,3,5-triiodobenzoate), sometimes abbreviated as MAOETIB. sigmaaldrich.comnih.gov The synthesis of this monomer is typically achieved through an esterification reaction. sigmaaldrich.com

The process involves reacting 2,3,5-triiodobenzoic acid with a hydroxyl-containing methacrylate (B99206), such as 2-hydroxyethyl methacrylate (HEMA). sigmaaldrich.com This reaction covalently bonds the radiopaque triiodobenzoyl group to a polymerizable methacrylate unit. 2,3,5-triiodobenzoic acid serves as the foundational building block for this process. researchgate.netresearchgate.netmdpi.com The resulting vinylic monomer can then undergo polymerization to form a polymer with a high iodine content. nih.govresearchgate.netresearchgate.net Other similar monomers, such as 2-hydroxy-3-methacryloyloxypropyl (2,3,5-triiodobenzoate) (HMTIB), have also been synthesized for the preparation of radiopaque polymers. nih.govcore.ac.uk

Table 1: Synthesis Reactants for 2-methacryloyloxyethyl(2,3,5-triiodobenzoate)

| Reactant | Role | Reference |

|---|---|---|

| 2,3,5-Triiodobenzoic acid | Iodine-containing precursor | sigmaaldrich.com |

| 2-Hydroxyethyl methacrylate (HEMA) | Polymerizable methacrylate unit | sigmaaldrich.com |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | Coupling agent | sigmaaldrich.com |

Formulation of Radiopaque Core-Shell Nanoparticles for X-ray Imaging Applications

Once the iodinated monomer is synthesized, it can be used to create nanoparticles with significant radiopacity for use as contrast agents in X-ray imaging. cymitquimica.comekb.eg Emulsion polymerization is a common technique used to form these nanoparticles from 2-methacryloyloxyethyl(2,3,5-triiodobenzoate). cymitquimica.comekb.egresearchgate.net This method allows for the creation of nanoparticles with sizes ranging from 30 to 350 nm. cymitquimica.comekb.eg These polymeric nanoparticles can contain approximately 58% iodine by weight, which provides their significant radiopaque nature. cymitquimica.comekb.eg

Further advancements have led to the development of core-shell nanoparticles. researchgate.net In one approach, radiopaque magnetic core-shell nanoparticles were created by polymerizing the iodinated monomer in the presence of maghemite (γ-Fe₂O₃) nanoparticles. researchgate.net This results in a structure with a magnetic iron oxide core and a radiopaque poly(2-methacryloyloxyethyl(2,3,5-triiodobenzoate)) shell. researchgate.net Such dual-functionality nanoparticles have potential applications as contrast agents for both X-ray imaging and Magnetic Resonance Imaging (MRI). researchgate.net Another strategy involves copolymerizing the iodinated monomer with a more hydrophilic monomer like glycidyl (B131873) methacrylate (GMA) to improve the stability of the nanoparticles in aqueous solutions and prevent agglomeration. duchefa-biochemie.comabcam.com

Table 2: Properties of Radiopaque Nanoparticles

| Property | Finding | Reference |

|---|---|---|

| Particle Composition | Poly(2-methacryloyloxyethyl(2,3,5-triiodobenzoate)) | cymitquimica.comekb.eg |

| Synthesis Method | Emulsion Polymerization | cymitquimica.comekb.egresearchgate.net |

| Particle Size Range | 30 - 350 nm | cymitquimica.comekb.eg |

| Iodine Content (by weight) | ~58% | cymitquimica.comekb.eg |

| Core-Shell Structure | γ-Fe₂O₃ core, iodinated polymer shell | researchgate.net |

| Enhanced Stability | Achieved by copolymerization with glycidyl methacrylate (GMA) | duchefa-biochemie.comabcam.com |

Role in Organic Synthesis as a Building Block for Complex Molecules

Beyond its direct use in polymers, this compound and its precursor, 2,3,5-triiodobenzoic acid, are valuable building blocks in organic synthesis. nih.gov A building block is a molecule that provides a key structural motif that can be incorporated into a more complex target molecule. nih.gov

The primary role of 2,3,5-triiodobenzoic acid as a building block is to provide a stable, iodine-rich aromatic ring. sigmaaldrich.commdpi.com This is essential for the bottom-up assembly of functional molecules where high electron density or radiopacity is a desired feature. nih.gov Its use in synthesizing vinylic monomers for radiopaque polymers is a prime example of its application as a building block. researchgate.netresearchgate.netmdpi.com The tri-iodinated phenyl group is a robust scaffold that can be chemically modified, for instance, through esterification of its carboxylic acid group, to link it to other functional units without losing its core iodinated structure. sigmaaldrich.com This makes it a versatile component in the design of complex molecules for materials science and medicinal chemistry. cymitquimica.comnih.gov

Investigations in Corrosion Inhibition for Materials Science

The use of organic compounds to prevent the corrosion of metals is a significant area of materials science research. These inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier. While many organic molecules, including various benzoic acid derivatives, have been studied for this purpose, specific research into this compound as a corrosion inhibitor is not extensively documented in publicly available literature. core.ac.ukekb.eg

However, studies on related compounds suggest a potential for iodinated benzoic acids in this application. For instance, some research indicates that 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid may have potential as a corrosion inhibitor for mild steel in acidic conditions. smolecule.com Generally, organic inhibitors containing heteroatoms (like oxygen and nitrogen) and aromatic rings can show effective corrosion inhibition. ekb.eg The presence of iodine atoms could also influence the adsorption process on metal surfaces. The industrial applications of benzoic acid derivatives include use as corrosion inhibitors in automotive antifreeze coolants and other water-based systems. chemicalland21.com Further investigation would be required to fully determine the efficacy and mechanism of this compound itself as a corrosion inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.